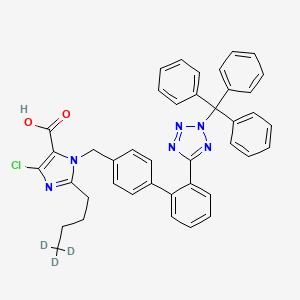

N-Trityl Losartan-d3 Carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

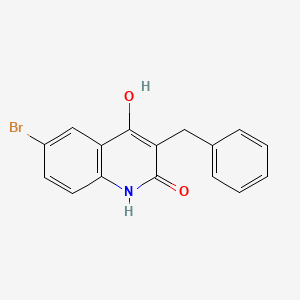

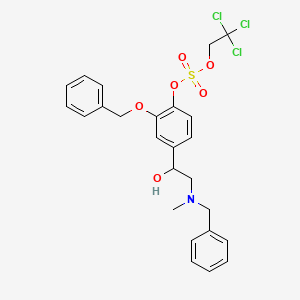

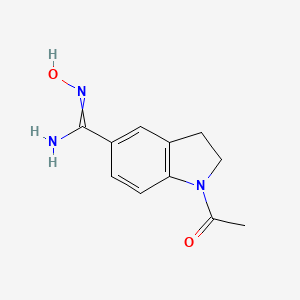

N-Trityl Losartan-d3 Carboxylic Acid is a biochemical compound used primarily in proteomics research. It is a derivative of Losartan, a well-known angiotensin II receptor antagonist used in the treatment of hypertension. The compound has a molecular formula of C41H32D3ClN6O2 and a molecular weight of 682.23 .

Métodos De Preparación

The synthesis of N-Trityl Losartan-d3 Carboxylic Acid involves several steps. One of the key steps is the synthesis of the intermediate 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) from valeronitrile and acetyl chloride . Another important intermediate, 2-cyano-4’-methyl biphenyl (OTBN), is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane . These intermediates are then used to construct the final compound through a series of reactions involving trityl protection and deprotection steps .

Análisis De Reacciones Químicas

N-Trityl Losartan-d3 Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The trityl group serves as a protective group for the tetrazole ring during these reactions . Common reagents used in these reactions include trifluoroacetic acid for deprotection and lithium/naphthalene in tetrahydrofuran for reductive cleavage . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

N-Trityl Losartan-d3 Carboxylic Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference material for analytical standards and in the synthesis of other compounds . In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it serves as a tool for studying the pharmacokinetics and pharmacodynamics of Losartan and its derivatives .

Mecanismo De Acción

The mechanism of action of N-Trityl Losartan-d3 Carboxylic Acid is similar to that of Losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure .

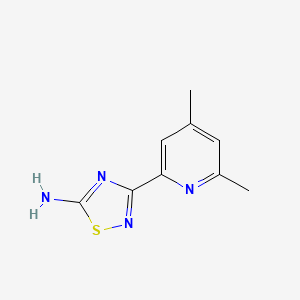

Comparación Con Compuestos Similares

N-Trityl Losartan-d3 Carboxylic Acid is unique due to its trityl protection and deuterium labeling. Similar compounds include Losartan, Valsartan, and Irbesartan, which are also angiotensin II receptor antagonists used in the treatment of hypertension . this compound is specifically used in research settings due to its unique properties and labeling .

Propiedades

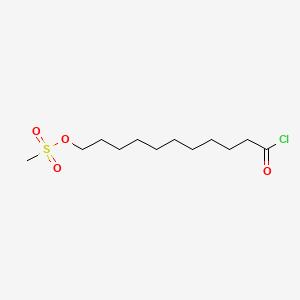

Fórmula molecular |

C41H35ClN6O2 |

|---|---|

Peso molecular |

682.2 g/mol |

Nombre IUPAC |

5-chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

InChI |

InChI=1S/C41H35ClN6O2/c1-2-3-23-36-43-38(42)37(40(49)50)47(36)28-29-24-26-30(27-25-29)34-21-13-14-22-35(34)39-44-46-48(45-39)41(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33/h4-22,24-27H,2-3,23,28H2,1H3,(H,49,50)/i1D3 |

Clave InChI |

ZEAQNSPMAZTVSI-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)Cl |

SMILES canónico |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)

![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)

![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)